(R)-Nepicastat HCl (R)-Nepicastat HCl (R)-Nepicastat HCl is an inhibitor of dopamine beta-hydroxylase.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0541537
InChI: InChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H/t10-;/m1./s1
SMILES: C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl
Molecular Formula: C14H16ClF2N3S
Molecular Weight: 331.8 g/mol

(R)-Nepicastat HCl

CAS No.:

Cat. No.: VC0541537

Molecular Formula: C14H16ClF2N3S

Molecular Weight: 331.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(R)-Nepicastat HCl -

Specification

Molecular Formula C14H16ClF2N3S
Molecular Weight 331.8 g/mol
IUPAC Name 4-(aminomethyl)-3-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride
Standard InChI InChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H/t10-;/m1./s1
Standard InChI Key DIPDUAJWNBEVOY-HNCPQSOCSA-N
Isomeric SMILES C1CC2=C(C[C@@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl
SMILES C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl
Canonical SMILES C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl
Appearance Solid powder

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

(R)-Nepicastat HCl (C₁₄H₁₅F₂N₃S·HCl) has a molecular weight of 331.81 g/mol and exhibits structural features that distinguish it from the racemic mixture. Its chemical name is 4-(aminomethyl)-3-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione hydrochloride .

Table 1: Key Chemical Properties of (R)-Nepicastat HCl

PropertyValue/Description
Molecular FormulaC₁₄H₁₅F₂N₃S·HCl
Molecular Weight331.81 g/mol
CAS Number195881-94-8
SolubilitySoluble in DMSO; insoluble in water/ethanol
Storage-20°C (powder); short-term in solvent
Purity≥98% (HPLC/NMR-confirmed)

Synthesis and Stability

The compound is synthesized as a hydrochloride salt to enhance stability. Its synthesis involves stereoselective methods to isolate the R-enantiomer, which is 2–3 fold less potent than nepicastat (the racemic form) . Storage recommendations include maintaining the powder at -20°C and avoiding prolonged exposure to solvents, as degradation may occur .

Mechanism of Action and Enzymatic Selectivity

Targeting Dopamine-β-Hydroxylase (DBH)

(R)-Nepicastat HCl inhibits DBH, a copper-dependent enzyme localized in sympathetic neurons and adrenal glands, by blocking the hydroxylation of dopamine to norepinephrine. This inhibition elevates dopamine levels while reducing norepinephrine, shifting the catecholamine balance .

Table 2: IC₅₀ Values for (R)-Nepicastat HCl Against DBH

SpeciesIC₅₀ (nM)Source
Bovine25.1
Human18.3

Selectivity Profile

This enantiomer exhibits negligible affinity for 12 enzymes and 13 neurotransmitter receptors, including adrenergic receptors and monoamine oxidases . Its selectivity minimizes off-target effects, making it suitable for studying DBH-specific pathways without confounding interactions.

Preclinical Pharmacological Studies

Spontaneously Hypertensive Rats (SHRs)

Administration of (R)-nepicastat HCl (30 mg/kg, p.o.) reduced noradrenaline content in the mesenteric artery and left ventricle by 47% and 35%, respectively, while increasing dopamine/noradrenaline ratios . This antihypertensive effect was accompanied by a 38% reduction in renal vascular resistance, underscoring its potential for cardiovascular applications .

Beagle Dogs

In a 15-day study (2 mg/kg, b.i.d.), plasma noradrenaline decreased by 52%, while dopamine surged by 646%, highlighting systemic modulation of catecholamines . These findings suggest peripheral and central DBH inhibition.

Table 3: Tissue-Specific Modulation in SHRs and Dogs

SpeciesTissueNoradrenaline ReductionDopamine Increase
SHRsMesenteric Artery47%
SHRsLeft Ventricle35%
DogsPlasma52%646%

Central Nervous System Effects

Research Applications and Limitations

Utility in Cardiovascular Research

(R)-Nepicastat HCl serves as a tool to study DBH’s role in hypertension and heart failure. Its ability to reduce vascular resistance and modulate sympathetic tone provides insights into pathophysiological mechanisms .

Limitations and Challenges

  • Lower Potency: Compared to nepicastat, the R-enantiomer requires higher doses for equivalent effects, complicating translation to human therapies .

  • Limited Clinical Progress: Despite preclinical promise, nepicastat’s failure in PTSD and cocaine dependence trials underscores challenges in targeting DBH therapeutically .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator